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molecular formula C10H18O2 B100387 2,5-diethyl-2,5-dimethyloxolan-3-one CAS No. 18063-89-3

2,5-diethyl-2,5-dimethyloxolan-3-one

Cat. No. B100387
M. Wt: 170.25 g/mol
InChI Key: ZRKCXPIUZAYNFE-UHFFFAOYSA-N
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Patent
US08895761B2

Procedure details

A mixture of mercury (II) acetate (2.7 g, 0.0084 mol), sulfuric acid (2.7 ml, 0.027 mol), water (270 ml) and 3,6-dimethyl-oct-4-yne-3,6-diol (27.0 g, 0.159 mol) is heated at 80° C. The reaction mixture is maintained at 80° C. for 4 hours and allowed to cool to ambient temperature. The mixture is extracted with diethyl ether (3×150 ml), the organic phases are combined, washed with water, and dried over anhydrous sodium sulfate. The mixture is filtered and the filtrate is evaporated under reduced pressure to give 2,5-diethyl-2,5-di-methyldihydrofuran-3-one (20 g) as a colourless oil.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][C:7]([OH:17])([C:10]#[C:11][C:12]([CH3:16])(O)[CH2:13][CH3:14])[CH2:8][CH3:9]>C([O-])(=O)C.[Hg+2].C([O-])(=O)C.O>[CH2:8]([C:7]1([CH3:6])[C:10](=[O:2])[CH2:11][C:12]([CH2:13][CH3:14])([CH3:16])[O:17]1)[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
27 g
Type
reactant
Smiles
CC(CC)(C#CC(CC)(O)C)O
Name
Quantity
2.7 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]
Name
Quantity
270 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained at 80° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether (3×150 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(OC(CC1=O)(C)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 435.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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